molecular formula C16H18N2NaO4S B000700 Benzyl Penicillin Sodium Salt CAS No. 69-57-8

Benzyl Penicillin Sodium Salt

Cat. No.: B000700
CAS No.: 69-57-8
M. Wt: 357.4 g/mol
InChI Key: XFGIVHXZEANRAL-LQDWTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G Sodium, also known as benzylpenicillin sodium, is a foundational beta-lactam antibiotic used extensively in biomedical research. As a natural penicillin, it serves as a critical tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Mechanism of Action: Penicillin G Sodium exerts its bactericidal effect by specifically binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This action irreversibly inhibits the final transpeptidation step of peptidoglycan cross-linking, disrupting cell wall biosynthesis. The resulting structurally deficient cell wall is unable to withstand osmotic pressure, leading to cell lysis and bacterial death . Research Applications and Value: • Antibacterial Research: Primarily effective against a spectrum of Gram-positive bacteria, including Streptococcus pyogenes , Streptococcus pneumoniae , and non-penicillinase producing Staphylococcus species. It is also active against certain Gram-negative cocci, such as Neisseria meningitidis , and various anaerobes . • Model Antibiotic: Ideal for investigating time-dependent bactericidal activity, studying the phenomenon of bacterial persistence, and exploring the effects of maintaining drug concentrations above the minimum inhibitory concentration (MIC) . • Resistance Studies: Used as a reference compound in research on bacterial resistance mechanisms, particularly beta-lactamase production and altered PBPs . • Cell Culture: Employed as a component in antibiotic mixtures for preventing bacterial contamination in primary cell cultures and other sensitive in vitro systems . Pharmacological Properties: Penicillin G Sodium is highly water-soluble and is typically administered in research settings via intravenous or intramuscular routes due to its poor oral bioavailability, which is a result of degradation by gastric acid . Its elimination half-life is relatively short, approximately 30 to 50 minutes in subjects with normal renal function, as it is cleared rapidly by renal tubular secretion . Note for Researchers: This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any personal use. All handling and experiments should be conducted by trained professionals in appropriately equipped laboratories.

Properties

CAS No.

69-57-8

Molecular Formula

C16H18N2NaO4S

Molecular Weight

357.4 g/mol

IUPAC Name

sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1

InChI Key

XFGIVHXZEANRAL-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

density

1.41 (NTP, 1992) - Denser than water;  will sink

melting_point

408 to 414 °F (decomposes) (NTP, 1992)

Other CAS No.

69-57-8
1406-05-9

physical_description

Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992)

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard

Related CAS

61-33-6 (Parent)

solubility

50 to 100 mg/mL at 77 °F (NTP, 1992)

Synonyms

Benpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G

Origin of Product

United States

Preparation Methods

Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Chemical Structure and Properties

Penicillin G Sodium (C₁₆H₁₇N₂NaO₄S), also known as benzylpenicillin sodium, is a narrow-spectrum β-lactam antibiotic derived from Penicillium fungi. Its structure includes a β-lactam ring fused to a thiazolidine ring and a benzyl side chain, critical for its antibacterial activity . The sodium salt form enhances solubility in aqueous solutions, making it suitable for intravenous (IV) or intramuscular (IM) administration. It has a molecular weight of 356.37 g/mol and a CAS registry number of 69-57-8 .

Mechanism of Action

Penicillin G Sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting peptidoglycan cross-linking. This bactericidal activity is most effective against Gram-positive bacteria (e.g., Streptococcus, Staphylococcus) and some Gram-negative pathogens (e.g., Neisseria meningitidis) . Its efficacy is reduced against β-lactamase-producing organisms, as the enzyme hydrolyzes the β-lactam ring .

Pharmacokinetics

  • Half-life : 3.2 hours in adults, necessitating frequent dosing .
  • Stability : Stable in polyvinyl chloride (PVC) reservoirs for up to 24 hours at 25°C, ensuring compatibility in clinical settings .

Comparison with Similar Compounds

Penicillin V and Its Potassium Salt

Parameter Penicillin G Sodium Penicillin V Potassium
Structure Benzyl side chain Phenoxymethyl side chain
Acid Stability Poor (IV/IM only) High (oral bioavailability)
Spectrum Narrow (Gram-positive focus) Similar to Penicillin G
Half-life 3.2 hours 1.0 hour

Penicillin V’s phenoxymethyl group confers acid stability, enabling oral use, whereas Penicillin G requires parenteral administration .

Anti-Staphylococcal Penicillins (Nafcillin, Methicillin, Oxacillin)

Parameter Penicillin G Sodium Nafcillin/Methicillin Oxacillin
β-Lactamase Resistance Susceptible Resistant Partially resistant
Hydrolysis by Penicillinase Yes (100% hydrolysis) <10% hydrolysis ~15% hydrolysis
Clinical Use Streptococcal infections MSSA infections MSSA/Skin infections

Nafcillin and methicillin resist β-lactamase due to bulky side chains, making them superior for methicillin-sensitive Staphylococcus aureus (MSSA). Oxacillin shows partial susceptibility to enzymatic degradation .

Aminopenicillins (Ampicillin)

Parameter Penicillin G Sodium Ampicillin
Side Chain Benzyl Amino group (+ Gram-negative coverage)
Spectrum Narrow (Gram-positive) Extended (Enterobacteriaceae, Listeria)
β-Lactamase Susceptibility High High (requires combos with inhibitors)

Cephalosporins (Ceftriaxone)

Parameter Penicillin G Sodium Ceftriaxone
Class Penicillin Third-gen cephalosporin
Half-life 3.2 hours 8 hours
Spectrum Narrow Broad (Gram-negative coverage)
Drug Interactions 54 interactions 57 interactions

Ceftriaxone’s expanded spectrum and longer half-life make it preferable for empiric therapy in sepsis or pneumonia .

Benzathine Penicillin vs. Sodium Penicillin

Parameter Penicillin G Sodium Benzathine Penicillin
Formulation Rapid absorption (IV/IM) Slow-release (IM)
Peak Plasma Concentration 2 hours 6–10 hours
Use Cases Acute infections Prophylaxis (e.g., rheumatic fever)

Benzathine penicillin maintains prolonged low plasma levels, reducing dosing frequency but delaying peak efficacy .

Research Findings and Data Tables

Hydrolysis by Penicillinase

Compound % Hydrolyzed by Penicillinase
Penicillin G Sodium 100%
Nafcillin <10%
Methicillin <10%
Oxacillin ~15%

Pharmacokinetic Parameters

Compound Half-life (hours) Renal Clearance (mL/min)
Penicillin G Sodium 3.2 400–600
Ceftriaxone 8.0 15–20
Procaine Penicillin G 3.2 400–600

Clinical Efficacy Ratings

Compound Patient Efficacy Rating (10-point scale)
Penicillin G Sodium 10.0
Ceftriaxone 8.6

Biological Activity

Penicillin G sodium, also known as benzylpenicillin, is a widely used antibiotic that plays a crucial role in treating various bacterial infections. Its biological activity is primarily attributed to its mechanism of action, spectrum of activity, and clinical efficacy against specific pathogens. This article delves into the biological activity of Penicillin G sodium, supported by recent research findings, case studies, and relevant data.

Penicillin G sodium exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death due to osmotic pressure imbalances . The compound is particularly effective against Gram-positive bacteria and some Gram-negative species.

Spectrum of Activity

Penicillin G sodium has a narrow spectrum of activity, predominantly targeting:

  • Gram-positive bacteria : Staphylococcus spp., Streptococcus spp., and Enterococcus spp.
  • Some Gram-negative bacteria : Neisseria gonorrhoeae and Neisseria meningitidis.

The minimum inhibitory concentrations (MICs) for various pathogens demonstrate its effectiveness:

Bacteria MIC (µg/mL)
Staphylococcus aureus1 - >32
Streptococcus pneumoniae≤0.12
Neisseria gonorrhoeae≤0.03
Bacillus cereus≥2
Pseudomonas aeruginosa≥512

These values indicate that while Penicillin G is highly effective against certain organisms, resistance mechanisms such as beta-lactamase production can limit its use against others .

Treatment of Leptospirosis

A notable study compared the efficacy of intravenous ceftriaxone with sodium penicillin G in treating severe leptospirosis. In this randomized trial involving 173 patients, both antibiotics demonstrated equivalent effectiveness in terms of fever resolution time and survival rates. The median duration of fever was three days for both treatment groups, highlighting Penicillin G's continued relevance in managing severe infections .

Otosyphilis Treatment Outcomes

Penicillin G sodium has also been studied in the context of otosyphilis, a condition associated with hearing loss. In a cohort study involving 34 patients treated with Penicillin G, clinical outcomes were assessed one year post-treatment. The results indicated:

  • Improvement in clinical symptoms : 52.9% reported improvement.
  • Audiogram outcomes : 32.4% showed audiometric improvement.

These findings underscore the antibiotic's efficacy in treating syphilis-related complications .

Stability and Storage

Research on the stability of Penicillin G sodium solutions indicates that it remains chemically stable when stored under appropriate conditions (e.g., at 5°C). A study found that solutions diluted to 2,500 or 50,000 units/mL maintained over 90% recovery after 21 days when stored in PVC bags . This stability is crucial for ensuring therapeutic efficacy during treatment.

Recent Innovations

Recent studies have explored modifications to enhance the antibacterial properties of Penicillin G sodium. For instance, conjugation with silver ions has shown improved activity against both Gram-positive and Gram-negative bacteria compared to Penicillin G alone. This modification could lead to new therapeutic formulations with broader efficacy against resistant strains .

Q & A

Q. What gaps exist in understanding Penicillin G sodium’s immunomodulatory effects during prolonged therapy?

  • Methodological Answer: Profile cytokine levels (e.g., IL-6, TNF-α) in ex vivo whole-blood models treated with Penicillin G sodium. Compare with transcriptomic data from patient PBMCs to identify immune pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Penicillin Sodium Salt
Reactant of Route 2
Reactant of Route 2
Benzyl Penicillin Sodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.